molecular formula C9H20O2 B14659663 1,5-Pentanediol, 3,3-diethyl- CAS No. 51111-07-0

1,5-Pentanediol, 3,3-diethyl-

Cat. No.: B14659663
CAS No.: 51111-07-0
M. Wt: 160.25 g/mol
InChI Key: IHYOEGZUFPLXIS-UHFFFAOYSA-N
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Description

1,5-Pentanediol, 3,3-diethyl- is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is used in various industrial applications, including the production of polymers, resins, and plasticizers. Its unique structure, with two ethyl groups attached to the third carbon atom, gives it distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Pentanediol, 3,3-diethyl- can be synthesized through several methods. One common method involves the hydrogenation of glutaric acid derivatives. The reaction typically requires a catalyst, such as copper chromite, and is carried out under high pressure and temperature conditions . Another method involves the hydrogenolysis of tetrahydrofurfuryl alcohol, which also requires a catalyst and specific reaction conditions .

Industrial Production Methods

In industrial settings, the production of 1,5-pentanediol, 3,3-diethyl- often involves the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrogenation . This method is advantageous because it avoids the need for catalyst separation after the esterification reaction, simplifying the process and improving yield.

Chemical Reactions Analysis

Types of Reactions

1,5-Pentanediol, 3,3-diethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halides, esters.

Scientific Research Applications

1,5-Pentanediol, 3,3-diethyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,5-pentanediol, 3,3-diethyl- exerts its effects depends on its application. In polymer synthesis, it acts as a monomer that can undergo polymerization reactions to form long chains. In drug delivery systems, its hydroxyl groups can form hydrogen bonds with other molecules, facilitating the transport of drugs within the body .

Comparison with Similar Compounds

Similar Compounds

    1,5-Pentanediol: Lacks the ethyl groups, making it less hydrophobic.

    1,4-Butanediol: Shorter carbon chain, different physical properties.

    1,6-Hexanediol: Longer carbon chain, different reactivity.

Uniqueness

1,5-Pentanediol, 3,3-diethyl- is unique due to the presence of two ethyl groups on the third carbon atom. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to other diols .

Properties

CAS No.

51111-07-0

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

3,3-diethylpentane-1,5-diol

InChI

InChI=1S/C9H20O2/c1-3-9(4-2,5-7-10)6-8-11/h10-11H,3-8H2,1-2H3

InChI Key

IHYOEGZUFPLXIS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCO)CCO

Origin of Product

United States

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